Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate” is a chemical compound with the molecular formula C11H23N3O2 . It is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a solution of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate was mixed with a solution of NaHCO3 in H2O. The resulting mixture was cooled down to 0 °C and a solution of benzyl chloroformate was added carefully .Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate” consists of 11 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 221.141578849 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate” include a molecular weight of 229.32 g/mol . The compound has a topological polar surface area of 52.3 Ų .Scientific Research Applications
There’s also a study on the synthesis, characterization, X-ray diffraction studies, and biological evaluation of “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and "tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate" . This suggests that these compounds might have applications in fields like organic chemistry or medicinal chemistry.
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Synthesis and Characterization
- Application: Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
- Method: The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis .
- Results: The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .
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Organic Synthesis Intermediate
- Application: Tert-butyl 2-aminophenylcarbamate, a compound similar to the one you asked about, can be used as an organic synthesis intermediate .
- Method: This compound can be used in various chemical reactions or processes .
- Results: The specific outcomes would depend on the particular reaction or process in which this compound is used .
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Synthesis of Novel Organic Compounds
- Application: Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Method: The specific methods would depend on the particular reaction or process in which these compounds are used .
- Results: These derived compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
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Organic Synthesis Intermediate
- Application: Tert-butyl 2-aminophenylcarbamate, a compound similar to the one you asked about, can be used as an organic synthesis intermediate .
- Method: This compound can be used in various chemical reactions or processes .
- Results: The specific outcomes would depend on the particular reaction or process in which this compound is used .
properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRRSQHTAKWRQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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